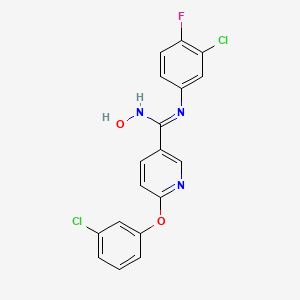![molecular formula C21H17ClFN3O4S B15145147 3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide involves several steps:
Preparation of 2,3,4,5,6-pentadeuteriobenzoyl chloride: This can be achieved by reacting 2,3,4,5,6-pentadeuteriobenzoic acid with thionyl chloride under reflux conditions.
Formation of 4-aminomethylbenzenesulfonamide: This intermediate can be synthesized by reacting 4-aminomethylbenzenesulfonyl chloride with ammonia.
Coupling Reaction: The final compound is obtained by coupling 2,3,4,5,6-pentadeuteriobenzoyl chloride with 4-aminomethylbenzenesulfonamide in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic substitution reactions.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Major Products
Substitution: Products include derivatives with different substituents on the benzene ring.
Reduction: The major product is the corresponding amine.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new antimicrobial agents.
Biological Studies: The deuterated benzoyl group can be used in metabolic studies to trace the compound’s pathway in biological systems.
Chemical Biology: It can serve as a probe to study the interactions of sulfonamides with biological targets.
Industrial Applications: The compound can be used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. This inhibition leads to the disruption of folate synthesis, which is essential for bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-fluoro-N-[[4-[[(benzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide: Similar structure but lacks the deuterated benzoyl group.
4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide: Similar structure but lacks the chloro group.
3-chloro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide: Similar structure but lacks the fluoro group.
Uniqueness
The uniqueness of 3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide lies in the presence of both chloro and fluoro substituents on the benzene ring, as well as the deuterated benzoyl group
Propiedades
Fórmula molecular |
C21H17ClFN3O4S |
|---|---|
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C21H17ClFN3O4S/c22-18-12-17(10-11-19(18)23)31(29,30)24-13-14-6-8-16(9-7-14)21(28)26-25-20(27)15-4-2-1-3-5-15/h1-12,24H,13H2,(H,25,27)(H,26,28)/i1D,2D,3D,4D,5D |
Clave InChI |
FYIBXBFDXNPBSF-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


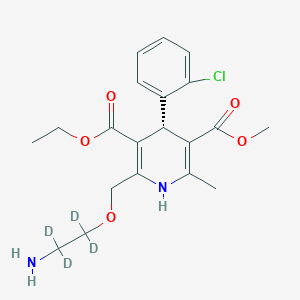
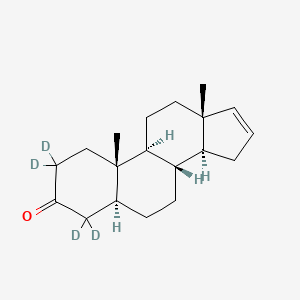
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
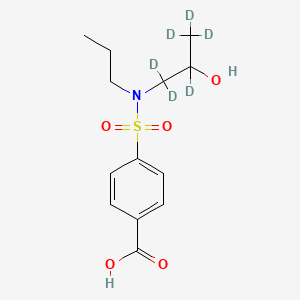

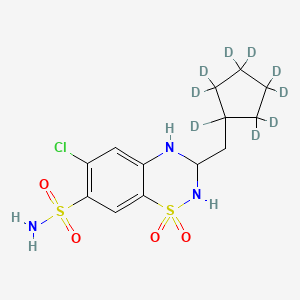

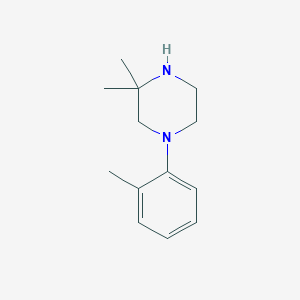
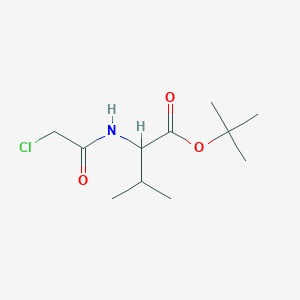
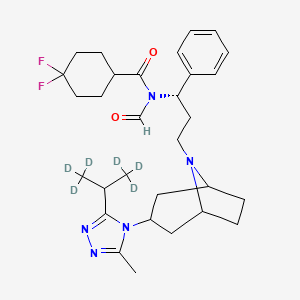
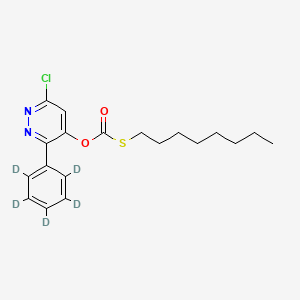
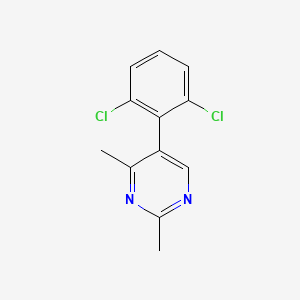
![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
